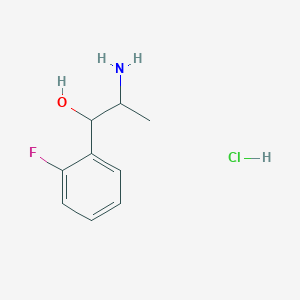

2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 2-amino-1-(2-fluorophenyl)propan-1-ol hydrochloride. The molecular formula C9H12FNO indicates the presence of nine carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom in the free base form. The hydrochloride salt adds one additional chlorine and hydrogen atom, resulting in the complete formula C9H13ClFNO for the salt form.

The compound's structural identification relies on several key chemical descriptors that provide unambiguous characterization. The Simplified Molecular Input Line Entry System notation is represented as CC(C(C1=CC=CC=C1F)O)N, which describes the connectivity pattern of the molecule. The International Chemical Identifier string InChI=1S/C9H12FNO/c1-6(11)9(12)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3 provides a standardized representation that includes connectivity and hydrogen placement information. The corresponding International Chemical Identifier Key VJXSWZWBWCAQRD-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical registry purposes.

The systematic naming reflects the compound's structural hierarchy, beginning with the three-carbon propanol backbone. The primary alcohol functionality at position 1 is substituted with a 2-fluorophenyl group, creating a benzyl alcohol derivative. The amino group occupies position 2 of the propyl chain, establishing the characteristic amino alcohol structure. The fluorine substituent is specifically located at the ortho position of the phenyl ring, distinguishing this compound from its meta and para fluorinated isomers. Chemical Abstracts Service registry numbers provide additional identification, with specific numbers assigned to different stereoisomeric forms and salt variants of the compound.

Molecular Geometry and Stereochemical Analysis

The molecular architecture of this compound exhibits significant stereochemical complexity due to the presence of two chiral centers within the molecule. The compound possesses a molecular weight of 169.20 grams per mole for the free base form, as determined through high-resolution mass spectrometry analysis. The stereochemical configuration has been specifically characterized, with one prominent form identified as the (1S,2S)-enantiomer, indicating the spatial arrangement of substituents around both chiral carbon atoms.

The three-dimensional molecular geometry is dominated by the interplay between the rigid aromatic fluorophenyl system and the flexible aliphatic chain bearing the amino and hydroxyl functional groups. Computational studies using density functional theory methods have revealed preferred conformational states that minimize steric interactions while maximizing stabilizing intramolecular interactions. The fluorine substituent on the phenyl ring introduces significant electronic effects, creating a dipole moment that influences the overall molecular polarity and affects intermolecular association patterns.

Stereochemical analysis reveals that the compound can exist in multiple conformational states due to rotation around the carbon-carbon bonds connecting the aromatic and aliphatic portions. The preferred conformations are stabilized by intramolecular hydrogen bonding between the hydroxyl and amino groups, creating five-membered or six-membered cyclic arrangements. The presence of the fluorine atom at the ortho position of the phenyl ring creates additional steric constraints that limit the accessible conformational space compared to unsubstituted analogs.

The molecular geometry has been further characterized through nuclear magnetic resonance coupling constant analysis, which provides information about dihedral angles and conformational preferences in solution. The vicinal coupling patterns between protons on adjacent carbon atoms reveal the predominant conformational populations and their relative stabilities. These stereochemical features directly influence the compound's biological activity and physicochemical properties, making detailed geometric analysis essential for understanding structure-activity relationships.

Crystallographic Features and Hydrogen Bonding Networks

The crystallographic structure of this compound exhibits complex three-dimensional packing arrangements that are stabilized by extensive hydrogen bonding networks. Structural analysis of related fluorophenyl hydrochloride compounds reveals characteristic features that likely extend to this system, including the formation of ionic hydrogen bonds between protonated amino groups and chloride anions. The crystal system typically adopts monoclinic symmetry with space group assignments that accommodate the asymmetric molecular structure and the requirements for efficient packing.

The hydrogen bonding network plays a crucial role in determining the crystal structure stability and physical properties. Primary hydrogen bonds form between the protonated amino group and chloride anions, with typical nitrogen-chlorine distances ranging from 3.0 to 3.2 Angstroms based on analogous systems. Secondary hydrogen bonding interactions involve the hydroxyl group, which can participate in both donor and acceptor roles with neighboring molecules. The fluorine substituent, while generally considered a weak hydrogen bond acceptor, may contribute to the overall stabilization through weak carbon-hydrogen to fluorine interactions.

Crystallographic studies of similar fluorinated phenylpropanol derivatives indicate that these compounds often crystallize as hydrates or solvates, with solvent molecules incorporated into the crystal lattice. The incorporation of water molecules or organic solvents can significantly alter the hydrogen bonding patterns and create channels or cavities within the crystal structure. These structural features affect the compound's stability, dissolution behavior, and pharmaceutical properties when relevant.

The packing efficiency and intermolecular interactions have been analyzed through computational crystal structure prediction methods, which complement experimental diffraction data. These studies reveal that the fluorophenyl groups tend to participate in aromatic stacking interactions, while the aliphatic portions form hydrogen-bonded chains or sheets. The overall crystal architecture represents a balance between electrostatic interactions involving the ionic components, hydrogen bonding between polar functional groups, and van der Waals forces between hydrophobic regions.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

The spectroscopic characterization of this compound provides comprehensive structural information through multiple complementary techniques. Nuclear magnetic resonance spectroscopy reveals detailed information about the molecular framework and dynamic behavior in solution. Proton nuclear magnetic resonance spectra show characteristic signals for the aromatic protons in the 7.0-7.5 parts per million region, with specific coupling patterns that reflect the fluorine substitution pattern. The aliphatic protons appear at higher field, with the methyl group typically resonating around 1.2-1.5 parts per million and the methine protons showing more complex multipicity due to coupling with adjacent centers.

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information due to the high sensitivity and wide chemical shift range of fluorine nuclei. The fluorine signal appears as a distinctive resonance that is sensitive to the electronic environment and can provide information about conformational dynamics and intermolecular interactions. Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by providing direct information about the carbon framework, with the aromatic carbons showing characteristic downfield shifts and the fluorine-bearing carbon exhibiting significant coupling to the fluorine nucleus.

Infrared spectroscopy reveals the characteristic vibrational modes of the functional groups present in the molecule. The hydroxyl group typically exhibits a broad absorption band in the 3200-3600 wavenumber region, while the amino group shows multiple bands due to symmetric and asymmetric stretching modes. The fluorophenyl system displays characteristic aromatic carbon-carbon stretching vibrations around 1500-1600 wavenumbers, with the carbon-fluorine stretch appearing as a strong band near 1200-1300 wavenumbers. The formation of the hydrochloride salt introduces additional complexity in the infrared spectrum due to the ionic nature of the amino group and the associated changes in hydrogen bonding patterns.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 170.09757 for the protonated form, with additional adduct ions observed for sodium and potassium complexes. Collision-induced dissociation studies reveal characteristic fragmentation pathways that involve loss of the amino group, fluoride elimination, and aromatic ring fragmentations. Predicted collision cross sections have been calculated for various ionic forms, providing additional structural information that can be compared with experimental ion mobility measurements.

| Spectroscopic Parameter | Value | Technique |

|---|---|---|

| Molecular Weight | 169.20 g/mol | High-Resolution MS |

| Protonated Ion m/z | 170.09757 | Electrospray MS |

| Predicted Collision Cross Section | 135.5 Ų | Ion Mobility MS |

| Fluorine Chemical Shift | Variable | 19F NMR |

| Carbon-Fluorine Coupling | 245-250 Hz | 13C NMR |

Properties

IUPAC Name |

2-amino-1-(2-fluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)9(12)7-4-2-3-5-8(7)10;/h2-6,9,12H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCNGIOEFRCCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1F)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

- Starting Material: (S)-1-methoxy-2-propylamine (enantiomeric excess >99%)

- Reagent: 30–40% aqueous hydrochloric acid, preferably 37% strength

- Molar Ratios: At least 2 equivalents of HCl per mole of amine

- Temperature & Pressure:

- Option A: Autoclave reaction at 90–140 °C, pressure 3–45 bar, for 1–12 hours

- Option B: Reflux at atmospheric pressure (100 °C) for 30–60 hours

- Post-Reaction Processing:

- Cooling to room temperature

- Distillation to remove water, yielding a viscous oil-like (S)-2-aminopropan-1-ol hydrochloride

- Purification:

- Adjustment of pH to >10 with aqueous NaOH

- Use of high-boiling solvents and azeotropic distillation to isolate pure amino alcohol

Detailed Process Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Slow addition of (S)-1-methoxy-2-propylamine to 37% HCl, maintaining temperature below 30 °C | Ensures controlled reaction initiation |

| 2 | Heating under reflux or autoclave conditions | Autoclave: 90–140 °C, 3–45 bar, 1–12 h; Reflux: 100 °C, 30–60 h |

| 3 | Cooling and decompression of autoclave if used | Prepares reaction mixture for water removal |

| 4 | Distillation to remove aqueous solvent | Yields viscous oil-like (S)-2-aminopropan-1-ol hydrochloride with complete conversion (GC, NMR verified) |

| 5 | pH adjustment with NaOH to >10, addition of solvents (e.g., polyglycol ethers, xylene) | Facilitates extraction and purification |

| 6 | Azeotropic distillation to separate amino alcohol | Produces purified (S)-2-aminopropan-1-ol hydrochloride |

This method is supported by patent literature detailing the process optimization for yield and purity, highlighting the importance of temperature control and solvent selection for efficient isolation.

Enzymatic and Biocatalytic Methods

Recent advances in biocatalysis have enabled the synthesis of chiral amino alcohols, including fluorinated derivatives, via enzyme cascades starting from amino acids such as l-phenylalanine.

Enzymatic Cascade Overview

- Starting Material: l-Phenylalanine or fluorinated analogs

- Key Steps:

- Deamination to form cinnamic acid derivatives

- Enantioselective epoxidation and hydrolysis to yield chiral diols

- Oxidation and reductive amination to produce amino alcohols

- Enzymes Used:

- Alcohol dehydrogenases

- Transaminases

- Amine dehydrogenases

- Formate dehydrogenase for cofactor recycling

Process Highlights

- High enantiomeric excess (>99%) achieved

- Sustainable and atom-economical approach

- Ability to tailor stereochemistry by enzyme selection

- Applicable to fluorinated phenyl substituents by modifying substrate specificity

Key Research Findings

A study demonstrated conversion of l-phenylalanine to enantiopure 1,2-amino alcohols with overall yields of 61–69% using linear and divergent enzymatic cascades. The process involved sequential oxidation and amination steps, with redox cofactor recycling to maintain efficiency. Although this study focused on phenyl derivatives, similar strategies can be adapted for 2-fluorophenyl analogs by employing suitable enzyme variants.

Comparative Summary of Preparation Methods

| Aspect | Chemical Hydrochloric Acid Method | Enzymatic Cascade Method |

|---|---|---|

| Starting Material | (S)-1-methoxy-2-propylamine | l-Phenylalanine or fluorinated analogs |

| Reaction Conditions | High temperature and pressure or prolonged reflux | Mild, aqueous conditions, ambient temperature |

| Reaction Time | 1–60 hours depending on method | Several hours with enzyme incubation |

| Enantiomeric Purity | >99% ee (controlled by chiral starting amine) | >99% ee (enzyme-controlled stereoselectivity) |

| Yield | High, near quantitative conversion | Moderate to high (61–69%) |

| Environmental Impact | Use of strong acid and organic solvents | Green chemistry, renewable substrates, cofactor recycling |

| Scalability | Industrially scalable with existing technology | Emerging scalability, dependent on enzyme availability |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro compound.

Reduction: The fluorophenyl group can be reduced to form a difluorophenyl derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and esterification reagents like acyl chlorides.

Major Products Formed:

Nitro Compounds: Resulting from the oxidation of the amino group.

Difluorophenyl Derivatives: Resulting from the reduction of the fluorophenyl group.

Halides and Esters: Resulting from the substitution of the hydroxyl group.

Scientific Research Applications

2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

Medicine: It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorophenyl group can influence the compound's binding affinity to receptors or enzymes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include halogen type (F vs. Cl), substituent position (ortho, meta, para), and functional groups (hydroxyl, ketone, nitro). These differences influence physicochemical properties, metabolic stability, and biological activity. Below is a comparative analysis of selected analogs:

Table 1: Structural and Physicochemical Comparison

Functional Group and Positional Analysis

- Halogen Effects: Fluorine (2- vs. Chlorine vs. Fluorine: Chlorine’s larger atomic size and lower electronegativity increase lipophilicity (e.g., 4-chloro analog in ) but may reduce metabolic stability compared to fluorine .

- Hydroxyl vs.

- Nitro and Methyl Groups: The nitro group () drastically alters electronic properties, increasing oxidative susceptibility but enabling interactions with electron-rich biological targets .

Biological Activity

2-Amino-1-(2-fluorophenyl)propan-1-ol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a beta-adrenoceptor blocker. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Weight : Approximately 205.66 g/mol

- Functional Groups : Amino group (-NH2), Hydroxyl group (-OH), and a Fluorinated phenyl ring.

The primary mechanism of action for this compound involves its interaction with beta-adrenoceptors. The presence of the fluorine atom enhances binding affinity to these receptors, which are pivotal in regulating cardiovascular functions. The compound's amino and hydroxyl groups facilitate hydrogen bonding, which is essential for receptor interaction and subsequent biological activity.

1. Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological properties:

- Beta-Adrenoceptor Blocking : It acts as an antagonist at beta-adrenergic receptors, making it a candidate for managing conditions such as hypertension and heart failure.

- Neuropharmacological Potential : There is evidence suggesting that it may influence neurotransmitter systems, indicating possible applications in treating mood disorders and neurodegenerative diseases .

2. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | Treatment Duration | Observed Effect |

|---|---|---|

| HeLa | 24 h | Induction of apoptosis |

| A172 | 48 h | Necrosis observed |

| HepG2 | 72 h | Significant cell death |

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action against tumor cells .

Case Study 1: Cardiovascular Applications

A study focused on the efficacy of this compound as a beta-blocker revealed:

- Dosage : Administered at varying concentrations.

- Results : Significant reduction in heart rate and blood pressure in animal models, confirming its potential use in cardiovascular therapy.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound on neuronal cell lines subjected to oxidative stress:

Q & A

Basic: What are the standard synthetic routes for 2-amino-1-(2-fluorophenyl)propan-1-ol hydrochloride?

Methodological Answer:

A common approach involves bromination of 2-fluoropropiophenone followed by nucleophilic substitution with ammonia or ammonium hydroxide. For example, bromine in dichloromethane is added to 2-fluoropropiophenone to form the α-brominated intermediate, which is then reacted with aqueous ammonia under controlled pH to yield the amine. The product is isolated as the hydrochloride salt via HCl gas bubbling or solvent evaporation . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize byproducts like β-haloamine elimination products.

Basic: How is the structural identity of this compound validated in research settings?

Methodological Answer:

Structural confirmation employs a combination of:

- NMR spectroscopy : H and C NMR to verify the fluorophenyl moiety, propanol backbone, and amine proton environment.

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ peak at m/z 214.08 for CHFNO).

- X-ray crystallography : For absolute stereochemical assignment, though this requires high-purity crystals .

- FTIR : To detect functional groups (e.g., -NH stretch at 2500–3000 cm) .

Basic: What analytical methods are recommended for assessing purity?

Methodological Answer:

- HPLC with UV detection : Using a C18 column and mobile phase (e.g., acetonitrile/0.1% TFA in water) to quantify impurities. Retention time and peak symmetry are monitored .

- Melting point analysis : A sharp melting point near 212–216°C (decomposes) indicates purity, though polymorphism may require DSC validation .

- Titration : Non-aqueous titration with perchloric acid to determine hydrochloride content .

Advanced: How does stereochemistry influence the compound’s biological activity?

Methodological Answer:

The (1R,2S) and (1S,2R) enantiomers exhibit divergent receptor-binding profiles. For example, in adrenergic receptor studies, the (1R,2S) enantiomer may show higher α-adrenoceptor agonism due to spatial alignment with the receptor’s active site, while the (1S,2R) form could display antagonistic effects. Chiral HPLC or enzymatic resolution is required to isolate enantiomers for in vitro assays . Contradictions in literature data often arise from incomplete stereochemical characterization .

Advanced: How can researchers resolve discrepancies in reported pharmacological data?

Methodological Answer:

Discrepancies may stem from:

- Isomeric mixtures : Use chiral chromatography to ensure enantiopurity before testing .

- Experimental conditions : Standardize assays (e.g., cell lines, buffer pH) to enable cross-study comparisons. For instance, receptor binding assays in HEK293 cells transfected with human α-adrenoceptors require pH 7.4 and 37°C .

- Metabolic interference : Conduct stability studies in plasma or liver microsomes to identify degradation products .

Advanced: What strategies optimize HPLC separation of enantiomers?

Methodological Answer:

- Chiral stationary phases : Use columns with β-cyclodextrin or cellulose-based selectors (e.g., Chiralpak AD-H).

- Mobile phase optimization : Adjust organic modifier (e.g., ethanol/isopropanol) and additive (0.1% diethylamine) to enhance resolution.

- Temperature control : Lower column temperature (10–25°C) improves enantioselectivity by reducing kinetic diffusion .

Advanced: How is the compound’s stability evaluated under varying storage conditions?

Methodological Answer:

- Thermal stability : Accelerated degradation studies at 40–60°C for 1–4 weeks, monitored via HPLC.

- pH stability : Incubate in buffers (pH 1–9) and assess hydrolysis by LC-MS. The hydrochloride form is typically stable at pH 4–6 but degrades in alkaline conditions via deamination .

- Light sensitivity : Store in amber vials at 2–8°C; UV exposure testing identifies photodegradants .

Advanced: What in vitro models are used for pharmacological profiling?

Methodological Answer:

- Receptor binding assays : Radioligand displacement in CHO-K1 cells expressing human adrenoceptors (e.g., H-prazosin for α subtypes) .

- Functional assays : Measure intracellular Ca flux (Fluo-4 AM dye) or cAMP production (ELISA) post-treatment .

- Metabolic studies : Incubate with CYP450 isoforms (e.g., CYP2D6) to identify primary metabolites via LC-HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.